1-(3-Chloro-1-adamantyl)benzotriazole
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Overview
Description
1-(3-Chloro-1-adamantyl)benzotriazole is a compound that combines the structural features of adamantane and benzotriazole Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while benzotriazole is a heterocyclic compound with significant applications in various fields
Preparation Methods
The synthesis of 1-(3-Chloro-1-adamantyl)benzotriazole typically involves the reaction of 3-chloroadamantane with benzotriazole under specific conditions. One common method includes the use of a chlorinating agent to introduce the chlorine atom into the adamantane structure, followed by the reaction with benzotriazole to form the final product .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired compound .
Chemical Reactions Analysis
1-(3-Chloro-1-adamantyl)benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chlorine atom in the adamantane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloro-1-adamantyl)benzotriazole has several scientific research applications, including:
Mechanism of Action
The mechanism by which 1-(3-Chloro-1-adamantyl)benzotriazole exerts its effects involves its interaction with molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. Additionally, the adamantane structure provides rigidity and stability, enhancing the compound’s overall performance .
Comparison with Similar Compounds
1-(3-Chloro-1-adamantyl)benzotriazole can be compared with other similar compounds, such as:
1-Chlorobenzotriazole: This compound also contains a benzotriazole moiety but lacks the adamantane structure, resulting in different physicochemical properties and applications.
1-(4-Chlorobenzoyl)-1H-benzotriazole: Similar in structure but with a benzoyl group instead of adamantane, leading to variations in reactivity and applications.
1-Cyanobenzotriazole: Contains a cyanide group, making it useful in different synthetic applications compared to this compound.
Properties
IUPAC Name |
1-(3-chloro-1-adamantyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3/c17-15-6-11-5-12(7-15)9-16(8-11,10-15)20-14-4-2-1-3-13(14)18-19-20/h1-4,11-12H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNWAAWMHXBQGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)N4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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